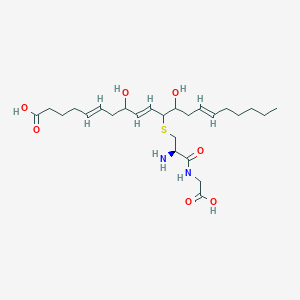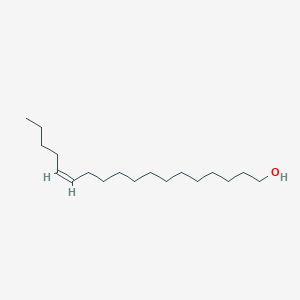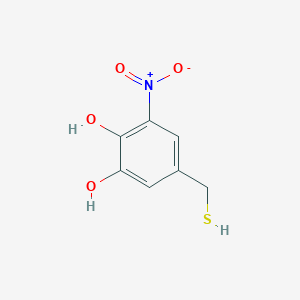
1,2-Benzenediol, 5-(mercaptomethyl)-3-nitro-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenediol, 5-(mercaptomethyl)-3-nitro-(9CI), commonly known as nitrocatechol, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound is a derivative of catechol, which is a naturally occurring compound found in many plants and animals. Nitrocatechol has been found to have several unique properties that make it an attractive candidate for use in various scientific applications.
Mécanisme D'action
The mechanism of action of nitrocatechol is not fully understood, but it is believed to involve the formation of a covalent bond between the thiol group and the nitro group of the compound. This covalent bond results in a change in the fluorescence properties of nitrocatechol, allowing for the detection of thiols in biological samples.
Effets Biochimiques Et Physiologiques
Nitrocatechol has been found to have several biochemical and physiological effects. In addition to its use as a fluorescent probe for the detection of thiols, nitrocatechol has been found to have antioxidant properties. This compound has been shown to scavenge free radicals and protect cells from oxidative damage. Nitrocatechol has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using nitrocatechol in lab experiments is its high sensitivity and selectivity for the detection of thiols. This compound has been found to be highly effective in detecting thiols in biological samples, making it an attractive candidate for use in various biological assays. However, one of the limitations of using nitrocatechol is its potential toxicity. This compound has been found to be toxic at high concentrations, and caution should be exercised when handling this compound in the laboratory.
Orientations Futures
There are several future directions for the study of nitrocatechol. One area of research is the development of new fluorescent probes based on nitrocatechol. These probes could be used for the detection of other biomolecules, such as amino acids and nucleotides. Another area of research is the development of new therapeutic agents based on nitrocatechol. This compound has been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. Overall, the study of nitrocatechol has the potential to lead to the development of new tools and therapies for use in various scientific fields.
Méthodes De Synthèse
Nitrocatechol can be synthesized using several methods, including the reaction of 1,2-dihydroxybenzene with nitric acid and sulfuric acid. The resulting compound is then treated with sodium sulfide to produce nitrocatechol. Another synthesis method involves the reaction of catechol with nitric acid and sulfuric acid, followed by treatment with sodium sulfide to produce nitrocatechol.
Applications De Recherche Scientifique
Nitrocatechol has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of nitrocatechol is as a fluorescent probe for the detection of thiols in biological samples. Thiols are important biomolecules that play a crucial role in many physiological processes, and their detection is of great importance in many areas of research. Nitrocatechol has been found to be highly sensitive and selective for the detection of thiols, making it an attractive candidate for use in various biological assays.
Propriétés
Numéro CAS |
137444-26-9 |
|---|---|
Nom du produit |
1,2-Benzenediol, 5-(mercaptomethyl)-3-nitro-(9CI) |
Formule moléculaire |
C7H7NO4S |
Poids moléculaire |
201.2 g/mol |
Nom IUPAC |
3-nitro-5-(sulfanylmethyl)benzene-1,2-diol |
InChI |
InChI=1S/C7H7NO4S/c9-6-2-4(3-13)1-5(7(6)10)8(11)12/h1-2,9-10,13H,3H2 |
Clé InChI |
HQKXEYUCNKNTMH-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)O)CS |
SMILES canonique |
C1=C(C=C(C(=C1[N+](=O)[O-])O)O)CS |
Synonymes |
1,2-Benzenediol, 5-(mercaptomethyl)-3-nitro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl 2-methyl-2-[[(2S)-4-methyl-2-[[2-methyl-2-[[2-[[2-methyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]amino]propanoate](/img/structure/B143597.png)


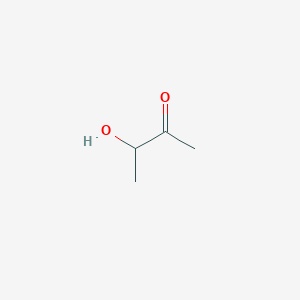


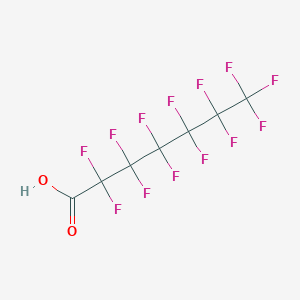

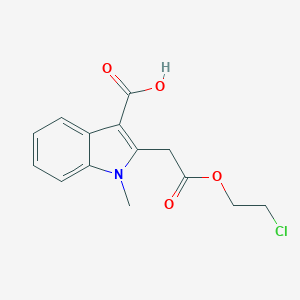
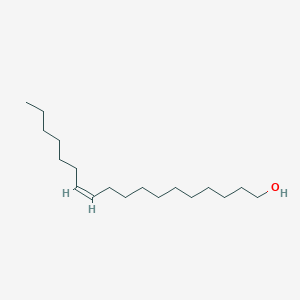
![4-(sec-Butyl{[1-(2-chlorophenyl)-3-isoquinolinyl]carbonyl}amino)-N,N,N-trimethyl-1-butanaminium iodide](/img/structure/B143617.png)

